molecular formula C27H30FN9O B12420912 Ret-IN-11

Ret-IN-11

Cat. No.: B12420912
M. Wt: 515.6 g/mol
InChI Key: QJOKMKBZEMLHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Ret-IN-11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Ret-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Ret-IN-11 exerts its effects by selectively inhibiting the RET receptor tyrosine kinase. It binds to the ATP-binding site of RET, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, migration, and survival, leading to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity and potency against RET and its mutant forms. It also exhibits favorable pharmacokinetic properties and a better safety profile compared to some other RET inhibitors .

Properties

Molecular Formula

C27H30FN9O

Molecular Weight

515.6 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H30FN9O/c1-18-14-24(35-34-18)31-23-17-25(37-12-10-36(2)11-13-37)33-27(32-23)30-21-8-6-19(7-9-21)15-26(38)29-22-5-3-4-20(28)16-22/h3-9,14,16-17H,10-13,15H2,1-2H3,(H,29,38)(H3,30,31,32,33,34,35)

InChI Key

QJOKMKBZEMLHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CC(=O)NC4=CC(=CC=C4)F)N5CCN(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.